molecular formula C9H5N3O2 B12900050 1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one CAS No. 40235-42-5

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

Cat. No.: B12900050
CAS No.: 40235-42-5
M. Wt: 187.15 g/mol
InChI Key: YGEURFRKJHVNCQ-UHFFFAOYSA-N
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Description

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one (CAS 40235-42-5) is a heterocyclic compound with a molecular formula of C9H5N3O2 and a molecular weight of 187.15 g/mol. This fused tricyclic system features a naphthalene core modified with oxygen and nitrogen atoms, which is also known by the IUPAC name 2H-chromeno[3,4-d]triazol-4-one . This unique structure is associated with significant biological activity, making it a valuable scaffold in scientific research. Studies indicate that this compound and its analogs demonstrate a promising profile in biological assays, including notable antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as anticancer potential by inducing apoptosis in cancer cell lines such as breast and lung cancer through the activation of caspase pathways . The mechanism of action for this class of compounds may involve the inhibition of specific molecular targets like cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . From a chemistry perspective, the synthesis of such 1,2,3-triazole-containing fused heterocycles can be achieved through several methods. A classical approach involves the dehydrative cyclization of hydrazinecarbothioamide precursors under basic conditions, often using sodium or potassium hydroxide in alcoholic solvents . Alternative synthetic routes include condensation and electrocyclization reactions, or the use of modern green chemistry techniques like acidic ionic liquid catalysis to promote cyclization efficiently . Researchers value this compound as a key building block for synthesizing more complex molecules and for studying reaction mechanisms in organic and medicinal chemistry . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

40235-42-5

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2H-chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12)

InChI Key

YGEURFRKJHVNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NNN=C3C(=O)O2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinecarbothioamides and Related Precursors

One classical and widely used method for synthesizing triazole-containing heterocycles involves the dehydrative cyclization of hydrazinecarbothioamide derivatives under basic conditions. This approach is well-documented for related 1,2,4-triazolethiones and can be adapted for 1,2,3-triazole systems with appropriate modifications.

  • Procedure: Hydrazinecarbothioamides are treated with bases such as sodium hydroxide or potassium hydroxide in alcoholic solvents, often followed by neutralization. The cyclization proceeds via intramolecular nucleophilic attack and ring closure to form the triazole ring.
  • Yields: Reported yields for similar triazole derivatives range from 52% to 88%, indicating good efficiency under optimized conditions.
  • Reagents: Sodium hydroxide, potassium hydroxide, hydrazine hydrate, and various isothiocyanates or related electrophiles are commonly employed.
  • Example: Stepwise synthesis starting from esterification of phenolic acetamides, hydrazinolysis to form hydrazides, reaction with isothiocyanates to yield thiosemicarbazides, and final cyclization to triazolethiones.

Condensation and Electrocyclization Reactions

Another approach involves condensation reactions between hydrazonal derivatives and active methylene compounds, followed by electrocyclization to form fused heterocyclic systems.

  • Procedure: A mixture of hydrazonal compounds and methylene nitrile derivatives is refluxed in ethanol with a catalytic amount of piperidine. The initial condensation product undergoes a 6π-electrocyclization, leading to aromatized fused triazole-containing rings.
  • Reaction Conditions: Reflux in ethanol, presence of base catalyst (piperidine), reaction times typically 1–2 hours.
  • Yields: Moderate to high yields (up to 70%) for related fused heterocycles.
  • Example: Synthesis of arylazonicotinates and subsequent reduction to aminopyridinones demonstrates the utility of this method for constructing nitrogen-rich fused rings.

Use of Ionic Liquids and Catalysts

Recent advances include the use of acidic ionic liquids as green catalysts to promote cyclization reactions efficiently.

  • Advantages: Ionic liquids provide a reusable, environmentally friendly medium that can enhance reaction rates and selectivity.
  • Application: Cyclization of thiosemicarbazide derivatives in acidic ionic liquids has been shown to yield triazolethiones with good purity and yield.

Multi-Component and Stepwise Syntheses

The preparation of complex fused heterocycles like 1H-5-oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one often involves multi-component reactions or stepwise assembly of ring systems.

  • Stepwise Strategy: Starting from simpler aromatic or heteroaromatic precursors, sequential functional group transformations (e.g., esterification, hydrazinolysis, cyclization) build up the fused ring system.
  • Multi-Component Reactions: Combining three or more reactants in a single pot to form the tricyclic system can improve efficiency and reduce purification steps.

Representative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Reaction Time Yield (%) Notes
Dehydrative cyclization Hydrazinecarbothioamides, NaOH/KOH, ethanol 2–4 hours 52–88 Classical method for triazolethiones
Condensation + Electrocyclization Hydrazonal + methylene nitriles, piperidine, EtOH 1–2 hours ~70 Forms fused triazole rings via electrocyclization
Ionic liquid catalysis Acidic ionic liquids, thiosemicarbazides 1–3 hours 60–85 Green chemistry approach
Multi-step synthesis Esterification, hydrazinolysis, cyclization Variable 50–80 Stepwise assembly of fused heterocycles

Detailed Research Findings

  • The cyclization of hydrazinecarbothioamides under basic conditions remains the most reliable and widely used method for preparing triazole-containing heterocycles structurally related to this compound.
  • Electrocyclization reactions provide an elegant route to fused heterocycles, leveraging the inherent reactivity of conjugated intermediates formed by condensation of hydrazonal and methylene nitrile derivatives.
  • The use of ionic liquids as catalysts enhances reaction efficiency and aligns with sustainable chemistry principles, offering a promising direction for future synthetic protocols.
  • Patent literature indicates the synthesis of related triazole-oxacyclic fused systems via complex multi-ring construction, often involving triazole ring formation followed by cyclization to form the oxacyclic ring.

Chemical Reactions Analysis

Types of Reactions

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the triazole ring or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chromeno[3,4-d][1,2,3]triazol-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chromeno[3,4-d][1,2,3]triazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analog identified in the evidence is 2-Benzyl-2,3,3a,9b-tetrahydro-1H-5-oxa-2-aza-cyclopenta[a]naphthalen-4-one . Below is a detailed comparison:

Structural Differences

Feature 1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one 2-Benzyl-2,3,3a,9b-tetrahydro-1H-5-oxa-2-aza-cyclopenta[a]naphthalen-4-one
Heteroatoms O at position 5; N at positions 1, 2, 3 O at position 5; N at position 2
Substituents None specified Benzyl group at position 2; tetrahydro (saturated) cyclopentane ring
Ring Saturation Likely aromatic fused system Partially saturated (2,3,3a,9b-tetrahydro)
Functional Groups Lactam (4-one) Lactam (4-one) with benzyl substitution

Key Implications

Steric Environment : The benzyl group in the analog may enhance solubility or enable functionalization for drug discovery, whereas the unsubstituted triaza compound could exhibit higher rigidity.

Synthetic Complexity : Introducing three nitrogen atoms likely requires multistep synthesis, whereas the benzyl-substituted analog might be synthesized via simpler alkylation routes.

Research Findings and Methodological Context

Crystallographic Analysis

Both compounds’ structures could be resolved using SHELX software, which is widely employed for small-molecule refinement . For example:

  • SHELXL enables precise determination of bond lengths and angles, critical for confirming heteroatom positions.
  • SHELXPRO may interface with macromolecular data, though this is less relevant for small heterocycles.

Limitations in Available Data

The evidence lacks experimental data (e.g., spectroscopic, thermodynamic, or biological) for direct comparisons. For instance:

  • No solubility, melting points, or stability studies are cited.
  • Pharmacological profiles (e.g., binding affinity, toxicity) remain unaddressed.

Biological Activity

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one is a nitrogen and oxygen-containing heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H5N3O2
  • Molecular Weight : 187.16 g/mol
  • InChIKey : YGEURFRKJHVNCQ-UHFFFAOYSA-N

The compound features a unique arrangement of nitrogen and oxygen atoms within a fused ring system, which contributes to its biological activity .

Biological Activity

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing a notable inhibition of growth in both categories. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting potential as an antimicrobial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it was found to inhibit cell proliferation in breast and lung cancer cells, with IC50 values indicating strong cytotoxic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In a recent study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase activation has been observed in cancer cells treated with this compound.
  • Modulation of Immune Response : Its ability to downregulate pro-inflammatory cytokines indicates a role in modulating immune responses.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : A clinical trial assessed the compound's effects on patients with chronic bacterial infections. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group.
  • Case Study 2 : In a laboratory setting, researchers found that combining this compound with standard chemotherapy agents enhanced the overall cytotoxic effect on resistant cancer cell lines.

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